(R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL
Description
(R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is a chiral amino alcohol derivative featuring a phenyl ring substituted with bromo (2-position) and chloro (6-position) groups. The stereogenic center at the C2 position adopts the (R)-configuration, conferring enantioselective properties critical for pharmacological or synthetic applications.
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-6-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
QSBIUTUSSXOJJP-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@H](CO)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-chlorobenzaldehyde and a suitable amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
(R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL serves as an essential chiral building block in asymmetric synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to impart chirality to synthetic pathways. The compound's bromine and chlorine substituents enhance its reactivity, making it suitable for further derivatization.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against various bacterial strains, demonstrating substantial activity.
Case Study: Antibacterial Efficacy
A comparative study analyzed the minimum inhibitory concentration (MIC) of the compound against several bacterial strains:
| Bacterial Strain | MIC (µM) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 12.4 | Comparable to ciprofloxacin |
| Escherichia coli | 16.4 | Moderate activity |
| Klebsiella pneumoniae | 16.1 | Moderate activity |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.
Medicinal Chemistry
Therapeutic Potential
The compound has been explored for its potential therapeutic properties, including its role as a ligand in receptor binding studies. Its structural features allow it to interact with specific molecular targets, potentially modulating biological pathways relevant to disease treatment.
Industrial Applications
Fine Chemicals Production
In the industrial sector, this compound is used as an intermediate in the synthesis of fine chemicals. Its versatility makes it valuable in producing agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the bromine and chlorine atoms contribute to its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between (R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL and related bromo-chloro aryl compounds are summarized below. Key differences arise from functional groups, substituent positions, and molecular geometry.
Table 1: Comparative Analysis of Bromo-Chloro Aryl Derivatives
*Estimated formula based on structural analysis.
Key Differences:
Functional Groups: The target compound’s amino and hydroxyl groups enable hydrogen bonding, enhancing hydrophilicity compared to ketone-based analogs (e.g., 2-Bromo-1-(2-chlorophenyl)ethan-1-one). This polarity difference may influence solubility and biological membrane permeability . Ketones (e.g., CAS 5000-66-8) exhibit electrophilic reactivity at the carbonyl carbon, whereas the amino alcohol may participate in nucleophilic substitution or act as a ligand in metal coordination .
This steric effect is critical in determining regioselectivity in further reactions .
Synthesis: Brominated ketones (Table 1) are synthesized via bromination of substituted acetophenones using Br₂ in Et₂O .
Structural Characterization :
- Tools like SHELX software () are widely used for crystallographic refinement of such compounds, particularly for confirming stereochemistry and molecular packing .
Research Implications and Limitations
While the evidence provides insights into bromo-chloro aryl ketones, data on the target amino alcohol remain sparse. Future studies should focus on:
- Synthetic Routes: Developing enantioselective methods for introducing the amino and hydroxyl groups.
- Property Profiling : Measuring solubility, melting points, and stability under physiological conditions.
- Biological Activity: Comparative studies to assess the impact of functional groups (amino alcohol vs. ketone) on pharmacological potency.
Biological Activity
(R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL, also known as 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL, is a chiral compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₈H₉BrClNO
- Molecular Weight : 250.52 g/mol
- IUPAC Name : this compound
The compound features a bromine atom and a chlorine atom on the aromatic ring, which are critical for its biological activity. The presence of these halogen substituents influences its interaction with various biological targets, including receptors and enzymes.
This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. The specific positioning of the bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. Research indicates that it may modulate neurotransmission, potentially influencing mood and cognitive functions.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The compound's efficacy in inhibiting fungal growth further underscores its therapeutic potential in treating infections caused by resistant pathogens .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of halogenated phenylethylamines indicates that variations in the substitution pattern on the aromatic ring can significantly impact biological activity. For instance, compounds with different halogen configurations have been studied to understand their pharmacological profiles better.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol | 2703746-09-0 | Similar structure; studied for similar activities |
| (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol | 1272734-29-8 | Enantiomer; potential differences in activity |
| (R)-2-Bromo-N-(4-chlorophenyl)propanamide | 1212393-40-2 | Related structure; used in pharmaceutical research |
This table highlights how slight modifications can lead to compounds with varying biological activities, emphasizing the importance of stereochemistry in drug design.
Study on Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of several halogenated phenylethylamines, including this compound. The results indicated that this compound displayed superior activity against Bacillus mycoides and C. albicans, with MIC values significantly lower than those of traditional antibiotics .
Enantioselective Synthesis Research
Research involving the enantioselective synthesis of halogenated alcohols has shown that using biocatalysts can yield high enantiomeric excesses for compounds like (R)-2-amino alcohols. This method not only enhances yield but also preserves the desired stereochemistry essential for biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves bromination of a chlorophenyl-substituted acetophenone precursor, followed by stereoselective reduction. For example, bromine in diethyl ether at 0°C can introduce the bromine atom (as seen in similar bromo-ketone syntheses) . Reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enantioselective enzymatic methods ensures high enantiomeric excess (ee). Post-reduction, purification via chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) refines stereochemical purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns for bromo/chloro substituents) and amine/ol functional groups .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and isotopic patterns (Br/Cl).
- Chiral HPLC : Quantifies enantiomeric purity using chiral stationary phases (e.g., amylose-based columns).
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable (as demonstrated in structurally related brominated naphthol derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound under varying synthetic conditions?
- Methodological Answer : Yield discrepancies often arise from differences in solvent polarity (e.g., EtO vs. THF), temperature control during bromination, or catalyst loading. Systematic DOE (Design of Experiments) approaches can isolate critical variables. For example, highlights that quenching with NaHCO and extraction protocols impact purity, while emphasizes temperature-dependent degradation of organic compounds, suggesting strict thermal control during synthesis .
Q. What strategies improve enantiomeric excess in asymmetric synthesis of this compound, and how are competing side reactions minimized?
- Methodological Answer :
- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives during ketone reduction directs stereochemistry.
- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-based) to racemize intermediates during reduction.
- Side Reaction Mitigation : Avoid prolonged reaction times to prevent racemization; monitor pH to stabilize the amine group (e.g., buffered conditions).
- In-line Analytics : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid optimization .
Q. How do the bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions or biological assays?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl and Br groups deactivate the aryl ring, directing electrophilic substitution to specific positions. This impacts Suzuki-Miyaura coupling reactivity (e.g., with boronic acids at the para position to Br).
- Biological Interactions : The halogen atoms enhance lipophilicity, affecting membrane permeability in cellular assays. Computational docking studies (using software like Discovery Studio) predict binding affinities to target proteins .
Q. How should researchers design stability studies to assess degradation pathways under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH (ICH guidelines) and monitor degradation via HPLC-MS.
- Light Sensitivity : Expose to UV-Vis light (per ICH Q1B) to detect photolytic byproducts.
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 3–9). notes organic compound degradation over time, recommending cold storage (-20°C) under inert atmospheres .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties or interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Predict spectroscopic signatures (e.g., NMR chemical shifts) and reaction transition states.
- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand binding kinetics.
- QSAR Models : Corrogate logP, pKa, and bioavailability using databases of halogenated aryl ethanolamines. Tools like Gaussian or Schrödinger Suite are standard .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) across different studies?
- Methodological Answer :
- Solvent Effects : Compare spectra acquired in identical solvents (e.g., CDCl vs. DMSO-d).
- Dynamic Exchange : Amine protons may exhibit broadening due to pH-dependent exchange; use DO shake tests or variable-temperature NMR.
- Crystallographic Validation : Cross-reference with X-ray data to resolve ambiguous assignments .
Q. What statistical approaches are recommended for validating reproducibility in multi-step syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
